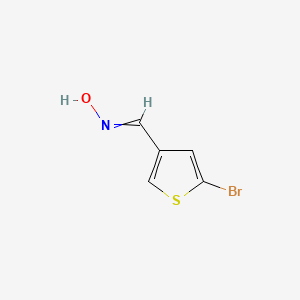

3-Thiophenecarboxaldehyde, 5-bromo-, oxime

Description

Contextualization of Thiophene (B33073) Oxime Scaffolds in Contemporary Chemical Research

The thiophene nucleus is a well-established and significant entity in the field of heterocyclic chemistry, primarily recognized for its presence in a multitude of pharmacologically active compounds. researchgate.netcognizancejournal.com Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry, with numerous U.S. FDA-approved drugs incorporating this moiety. rsc.org The versatility of the thiophene ring allows it to serve as a building block for compounds with a wide array of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) activities. researchgate.netcognizancejournal.comnih.gov

When a thiophene scaffold is functionalized with an oxime group, it combines the favorable biological properties of the thiophene ring with the unique reactivity of the oxime. Oximes themselves are a class of compounds with demonstrated biological relevance. For instance, various aryl aldoxime derivatives have been synthesized and tested for fungistatic activity, indicating their potential as a basis for developing new antifungal agents. nih.gov The incorporation of the oxime functionality onto a thiophene ring creates a molecular scaffold that is a prime candidate for the synthesis of novel compounds in drug discovery and materials science. espublisher.com

Fundamental Principles and Reactivity Profile of Aldoxime Functionality in Organic Synthesis

The aldoxime functional group, characterized by the R-CH=NOH structure, is a valuable and versatile component in organic synthesis. nsf.gov Aldoximes are typically synthesized through the condensation reaction of an aldehyde with hydroxylamine (B1172632). nsf.gov The oxime unit possesses dual nucleophilic sites at the oxygen and nitrogen atoms and an ambiphilic carbon, which imparts diverse reactivity. nsf.gov

Oximes are more stable to hydrolysis compared to imines, a feature that enhances their utility as synthetic intermediates. nsf.gov Their reactivity is extensive and includes:

Rearrangements: The Beckmann rearrangement is a classic reaction of ketoximes, but aldoximes can also undergo transformations to yield amides.

Cycloadditions: Oximes can participate in various cycloaddition reactions, serving as precursors for the synthesis of nitrogen-containing heterocycles. nsf.gov

Reductions: The oxime group can be reduced to form primary amines, a fundamental transformation in organic synthesis.

Radical Reactions: A common reactivity mode for oximes is the formation of iminyl radicals, which can then undergo further reactions like addition to π-systems. nsf.govbeilstein-journals.org

The aldoxime–nitrile pathway is also a significant metabolic route in many organisms, where enzymes convert aldoximes into nitriles, which are then hydrolyzed to carboxylic acids and ammonia. aau.dk This biological pathway highlights the inherent reactivity of the aldoxime group and provides inspiration for biocatalytic applications in green chemistry. aau.dk The reactivity of oximes can be fine-tuned by modifying the O-substituent, making them adaptable tools for various synthetic strategies. nsf.gov

Rationale and Scholarly Objectives for Focused Research on 3-Thiophenecarboxaldehyde (B150965), 5-bromo-, oxime

The focused academic interest in 3-Thiophenecarboxaldehyde, 5-bromo-, oxime stems from its potential as a highly versatile synthetic building block. The rationale for its study is built upon the strategic combination of its three key structural components: the thiophene ring, the aldoxime group, and the bromine atom.

The Thiophene Core: As previously discussed, the thiophene ring is a core structure in many biologically active molecules. cognizancejournal.comrsc.org Its presence provides a foundational scaffold with proven utility in medicinal chemistry.

The Aldoxime Functionality: The oxime group serves as a reactive handle for a multitude of chemical transformations. nsf.gov It can be converted into other important functional groups such as nitriles, amides, or amines, or used to construct larger heterocyclic systems. This versatility allows chemists to use the molecule as a starting point for creating a diverse library of new compounds.

The Bromo Substituent: The bromine atom at the 5-position of the thiophene ring is a critical feature. Halogen atoms on aromatic rings are classic anchor points for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that would be difficult to access otherwise.

The primary scholarly objective for investigating this compound is to utilize it as an intermediate in multi-step organic syntheses. Researchers can leverage the differential reactivity of the aldoxime and the bromo-substituent to selectively build molecular complexity, paving the way for the discovery of novel pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of the parent aldehyde, 3-Thiophenecarboxaldehyde, from inexpensive reagents has been a subject of research, indicating the importance of this structural motif in larger-scale chemical production. researchgate.netlookchem.com

Table 2: Properties of Precursor and Parent Aldehydes

| Compound | Molecular Formula | Molecular Weight | Key Properties |

| 5-Bromo-3-thiophenecarbaldehyde | C₅H₃BrOS | 191.046 g/mol | Boiling Point: 238.6±20.0 °C; Density: 1.8±0.1 g/cm³ chemsrc.com |

| 3-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 g/mol | Boiling Point: 194-196 °C; Density: 1.28 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(5-bromothiophen-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-5-1-4(2-7-8)3-9-5/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEHQWLBOVYNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Thiophenecarboxaldehyde, 5 Bromo , Oxime and Precursors

Preparative Routes to Functionalized 3-Thiophenecarboxaldehydes

The synthesis of the crucial intermediate, 5-bromo-3-thiophenecarboxaldehyde, can be approached through two primary strategic disconnections: formylation of a pre-brominated thiophene (B33073) ring or bromination of a thiophene-3-carboxaldehyde core.

Strategic Vilsmeier-Haack Formylation of Brominated Thiophenes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnrochemistry.com The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically a chloromethyleniminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com

For the synthesis of 5-bromo-3-thiophenecarboxaldehyde, the strategy would involve the formylation of 2-bromothiophene. However, the inherent reactivity of the thiophene ring presents a challenge in regioselectivity. Thiophene is highly reactive towards electrophiles, with a preference for substitution at the C2 and C5 positions. jk-sci.comiust.ac.ir The Vilsmeier-Haack reaction on 2-bromothiophene, for instance, has been shown to yield 5-bromothiophene-2-carbaldehyde. rsc.org Achieving formylation at the C3 position of a brominated thiophene is less direct and requires careful control of reaction conditions or the use of specific starting materials where other positions are blocked. The electron-withdrawing nature of the bromine atom deactivates the ring, making the reaction conditions, such as temperature, a critical parameter to control. jk-sci.comchemicalforums.com

The general mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion. nrochemistry.comchemistrysteps.com

Electrophilic Attack and Hydrolysis : The brominated thiophene attacks the iminium ion, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. nrochemistry.comjk-sci.com

| Reagent System | Substrate | Typical Product | Key Considerations |

| POCl₃ / DMF | Electron-Rich Aromatics/Heterocycles | Formylated Product | Substrate reactivity influences reaction temperature (0°C to 80°C). jk-sci.com |

| POCl₃ / DMF | 2-Bromothiophene | 5-Bromothiophene-2-carbaldehyde rsc.org | High regioselectivity for the C5 position. |

| POCl₃ / DMF | 3-Methoxybenzo[b]thiophen | 2-Formyl-3-methoxybenzo[b]thiophen rsc.org | Substitution occurs at the most activated position. |

Selective Bromination Techniques for Thiophene Ring Systems

An alternative and often more direct route to 5-bromo-3-thiophenecarboxaldehyde is the selective bromination of 3-thiophenecarboxaldehyde (B150965). The halogenation of thiophene is an extremely rapid reaction that can easily lead to poly-substituted products, necessitating carefully controlled conditions to achieve mono-bromination. iust.ac.ir

The aldehyde group at the C3 position acts as a deactivating group and a meta-director in electrophilic aromatic substitution. This electronic effect directs the incoming electrophile (bromine) primarily to the C5 position, which is meta to the C3 position and activated by the ring's sulfur atom.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes and other heterocycles, often providing higher yields and cleaner reactions compared to elemental bromine. researchgate.net The reaction is typically carried out in a suitable solvent, and studies have shown that the choice of solvent can significantly impact the reaction's efficiency and selectivity. For example, using acetic acid as a solvent for the bromination of substituted thiophenes with NBS has been shown to result in high regioselectivity. sci-hub.ru

| Brominating Agent | Substrate | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | 3-Alkylthiophenes | Acetic Acid | Room Temperature | High regioselectivity for the 2-position. sci-hub.ru |

| N-Bromosuccinimide (NBS) | Thiophene | Hexafluoroisopropanol (HFIP) | Room Temperature, 30 min | Yield of 89% for 2,5-dibromothiophene. researchgate.net |

| Bromine (Br₂) | Thiophene | 48% HBr | -10°C to Room Temp. | Formation of 2,5-dibromothiophene. iust.ac.ir |

| n-BuLi and Br₂ | 3-Alkylthiophene | Not specified | -100°C to 0°C | Controlled mono- or di-bromination. google.com |

Optimized Oximation Procedures for 5-Bromo-3-thiophenecarboxaldehyde

The conversion of an aldehyde to an oxime is a classic condensation reaction. wikipedia.org For 5-bromo-3-thiophenecarboxaldehyde, this involves reaction with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride, to yield the target 3-Thiophenecarboxaldehyde, 5-bromo-, oxime. wikipedia.orgtestbook.com

Mechanistic Studies of Hydroxylamine Condensation Reactions

The formation of an oxime from an aldehyde and hydroxylamine is a nucleophilic addition-elimination reaction. The reaction is generally reversible and is often catalyzed by acid. testbook.com

The mechanism can be summarized in the following steps:

Protonation of the Carbonyl Oxygen : In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. quora.com This leads to the formation of a tetrahedral intermediate, a carbinolamine.

Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration : The intermediate readily eliminates a molecule of water to form a protonated imine (oximonium ion). testbook.com

Deprotonation : The final step is the deprotonation of the oximonium ion to yield the stable oxime product. quora.com

The equilibrium of the reaction is driven towards the product side by the rapid dehydration of the carbinolamine intermediate. testbook.com

Development and Application of Novel Catalytic Systems for Oxime Formation

While traditional oximation reactions are often performed by simply refluxing the aldehyde with hydroxylamine hydrochloride, sometimes with a base like pyridine (B92270) to neutralize the liberated HCl, recent research has focused on developing more efficient and environmentally friendly catalytic systems. ijprajournal.com

These novel systems aim to improve reaction rates, increase yields, and allow for milder reaction conditions.

Surfactant Catalysis : An environmentally benign method utilizes Hyamine®, a surfactant, as a catalyst in an aqueous medium at ambient temperature. This approach has been shown to be effective for a variety of aldehydes, including heterocyclic systems like thiophene-2-carboxaldehyde, affording high yields in short reaction times. yccskarad.com

Natural Acid Catalysis : Green chemistry approaches have employed natural acid catalysts, such as fruit juices (e.g., Citrus limetta) or aqueous plant extracts, to facilitate oxime synthesis, avoiding the use of hazardous mineral acids. ijprajournal.com

Transition Metal Catalysis : While more commonly applied to other transformations of oximes, transition metal catalysts have been explored in the broader context of oxime chemistry, indicating a potential avenue for future development in direct oximation reactions. orgsyn.org

| Catalyst System | Aldehyde Type | Solvent | Key Advantages |

| Hyamine® (10 mol %) | Aromatic, Heterocyclic | Water | High yields, short reaction time, ambient temperature, eco-friendly. yccskarad.com |

| Natural Acids (e.g., Citrus Limetta juice) | Aromatic | Water/Ethanol | Environmentally friendly, avoids hazardous acids. ijprajournal.com |

| Oxalic Acid | Aromatic, Aliphatic | Acetonitrile (CH₃CN) | Excellent yields (90-95%) under reflux. ijprajournal.com |

Process Optimization and Scalability Considerations in Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization. google.com Key considerations include managing reaction thermodynamics, ensuring safety, and maximizing efficiency and purity.

For the Vilsmeier-Haack formylation , scalability presents thermodynamic challenges. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and requires efficient heat management to prevent runaway reactions. researchgate.net On a large scale, a feed-controlled addition of the reagent to the substrate solution is often employed to maintain a stable reaction temperature. researchgate.net The use of modeling and reaction calorimetry can help predict thermal behavior and ensure a safe transfer to pilot plant scale. researchgate.net

For the bromination step , the high reactivity of thiophene necessitates precise control over stoichiometry and temperature to prevent over-bromination and the formation of impurities, which can complicate downstream purification. iust.ac.ir

The oximation reaction is generally a robust transformation. However, on a large scale, issues such as product isolation and purification become more critical. In some industrial processes for oxime production, the concentration of salts in the reaction mixture is carefully controlled to "salt out" the oxime product, facilitating its separation as a distinct phase. google.com Optimizing the reaction medium, whether through the use of environmentally benign solvents or catalytic aqueous systems, is also a key factor in developing a sustainable and economical large-scale process. yccskarad.comnih.gov The production of oximes on an industrial scale, such as for cyclohexanone (B45756) oxime, can generate significant wastewater, making process optimization to minimize waste streams a critical environmental and economic consideration. google.com

Enhancement of Reaction Yields and Purity Profiles

Once 3-thiophenecarboxaldehyde is obtained, bromination is required to introduce the bromine atom at the 5-position. This is typically achieved through electrophilic aromatic substitution. Careful control of reaction conditions is necessary to ensure regioselectivity and minimize the formation of di- or tri-brominated byproducts, thereby enhancing the purity of the desired 5-bromo-3-thiophenecarboxaldehyde.

The final oximation step, reacting the aldehyde with hydroxylamine, is generally straightforward. However, to maximize yield and purity, control over pH is crucial. The reaction is typically performed in the presence of a base to liberate the free hydroxylamine from its salt form (e.g., hydroxylamine hydrochloride). The choice of base and solvent system can influence reaction kinetics and the ease of product isolation. Purification of the final oxime is often achieved through recrystallization, which helps to remove any unreacted aldehyde or inorganic salts.

Below is a table summarizing key synthetic steps and considerations for enhancing yield and purity.

| Step | Reaction | Key Reagents | Critical Parameters for Yield/Purity | Typical Yield |

| 1. Precursor Aldehyde Synthesis | Formation of 3-thiophenecarboxaldehyde | Acrolein, 1,4-dithiane-2,5-diol, Sulfuryl Chloride | Temperature control during oxidation to prevent chlorinated by-products; efficient steam distillation for purification. lookchem.com | >60% lookchem.com |

| 2. Bromination | Electrophilic Bromination | 3-thiophenecarboxaldehyde, Brominating agent (e.g., NBS, Br₂) | Stoichiometric control of the brominating agent; choice of solvent and catalyst to ensure C-5 selectivity. | Variable |

| 3. Oximation | Aldehyde to Oxime Conversion | 5-bromo-3-thiophenecarboxaldehyde, Hydroxylamine hydrochloride, Base (e.g., Na₂CO₃, Pyridine) | Maintaining optimal pH to ensure efficient reaction and prevent side reactions; controlled temperature. | >90% |

Evaluation of Industrial Production Methods and Continuous Flow Reactor Applications

For industrial-scale production, traditional batch processing presents challenges related to safety, heat management, and scalability. Continuous flow chemistry, utilizing microreactors or plug flow reactors, offers significant advantages for the synthesis of pharmaceutical intermediates like this compound. nih.govalmacgroup.com

The key benefits of continuous flow processing include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with exothermic reactions or hazardous reagents. nih.govresearchgate.netrsc.org The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, which can improve reaction selectivity and minimize the formation of impurities. nih.govalmacgroup.com This level of control is difficult to achieve in large batch reactors. researchgate.net

For the synthesis of the target oxime, a continuous flow setup could involve pumping a solution of 5-bromo-3-thiophenecarboxaldehyde and a solution of hydroxylamine into a T-mixer, followed by passage through a heated reactor coil. The short residence time at an elevated temperature can significantly accelerate the reaction rate, leading to high throughput. researchgate.net The product stream can then be subjected to in-line purification, such as liquid-liquid extraction or crystallization, making the entire process more efficient and automated. almacgroup.com

The table below compares batch and continuous flow methods for the oximation step.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent due to high surface-area-to-volume ratio. nih.gov |

| Reaction Control | Less precise; concentration and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. rsc.org |

| Safety | Higher risk with large volumes of reagents and exotherms. | Inherently safer due to small reactor volumes and better heat dissipation. nih.gov |

| Scalability | Complex; requires re-optimization of process parameters. | Straightforward; achieved by running the system for longer ("scaling out") or using parallel reactors ("numbering up"). almacgroup.com |

| Product Purity | May be lower due to side reactions from poor heat control. | Often higher due to precise control, minimizing byproduct formation. researchgate.net |

| Throughput | Limited by batch size and cycle time. | Can be very high, producing large quantities over time (e.g., 120 g/h for a key intermediate). researchgate.net |

Stereoselective Synthesis and Control of Oxime E/Z Isomerism

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The synthesis of aldoximes from aldehydes often results in a mixture of these isomers. researchgate.net The specific ratio of E/Z isomers can be influenced by several factors, including the reaction conditions (pH, temperature, solvent) and the steric and electronic properties of the aldehyde. researchgate.netmdpi.com

Controlling the stereochemical outcome is crucial as different isomers can have distinct physical properties and biological activities. Stereoselective synthesis aims to produce predominantly one isomer. This can be achieved either by directing the initial oximation reaction or by isomerizing an existing mixture to the desired form.

It has been demonstrated that the acidity of the reaction medium is a key factor in isomer control. mdpi.com For instance, performing the oximation under acidic conditions can favor the formation of one isomer. Alternatively, a mixture of E and Z isomers can be equilibrated to favor the thermodynamically more stable isomer by treatment with a protic or Lewis acid, such as anhydrous HCl. google.com In some cases, the hydrochloride salt of one isomer may selectively precipitate from the solution, providing an effective method for separation. google.com Temperature also plays a critical role, as it can shift the equilibrium position between the two isomers. researchgate.net

The table below outlines the primary factors that can be manipulated to control the E/Z isomer ratio.

| Factor | Condition | Effect on Isomer Ratio | Rationale |

| pH / Acidity | Acidic (e.g., HCl) | Can favor one isomer or facilitate isomerization to the thermodynamic product. google.com | Acid catalysis allows for the interconversion of E and Z isomers, leading to an equilibrium mixture. researchgate.net |

| Basic / Neutral | The kinetic product may be favored, leading to a specific E/Z ratio that can differ from acidic conditions. mdpi.com | The reaction mechanism can differ, influencing the initial stereochemical outcome. | |

| Temperature | Higher Temperature | Can shift the equilibrium towards the more stable isomer. researchgate.net | Provides the energy needed to overcome the rotational barrier for interconversion. |

| Solvent | Polar vs. Nonpolar | Can influence the transition state energies for the formation of each isomer. | Solvent polarity can stabilize one of the geometric isomers or its transition state preferentially. |

| Separation Method | Selective Precipitation | Treatment with acid (e.g., HCl) can cause the salt of one isomer to precipitate selectively. google.com | The E and Z isomers can have different physical properties, including the solubility of their salts. |

Chemical Reactivity and Mechanistic Transformations of 3 Thiophenecarboxaldehyde, 5 Bromo , Oxime

Characteristic Reactions of the Oxime Functional Group

The C=N-OH moiety of the oxime is a versatile functional group, participating in rearrangements, reductions, oxidations, and derivatizations to form esters and ethers.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into a substituted amide. wikipedia.org This rearrangement is a cornerstone of organic synthesis, notably used in the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.orglibretexts.org The reaction is typically promoted by strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids, which facilitate the conversion of the hydroxyl group into a good leaving group. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group onto the nitrogen atom, displacing a molecule of water. organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.com

For 3-Thiophenecarboxaldehyde (B150965), 5-bromo-, oxime, an aldoxime, the Beckmann rearrangement would involve the migration of the hydrogen atom, which is a competing pathway that can lead to fragmentation or formation of a nitrile under specific conditions. However, if the rearrangement proceeds to an amide, it would theoretically yield N-(5-bromothiophen-3-yl)formamide. The primary synthetic utility lies in its ability to introduce an amide linkage, a critical bond in pharmaceuticals and polymers. scispace.com

Table 1: Common Catalysts for the Beckmann Rearrangement

| Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often heated | wikipedia.org |

| Polyphosphoric Acid (PPA) | Heated | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Anhydrous solvent | wikipedia.orgillinois.edu |

| Cyanuric Chloride / ZnCl₂ | Catalytic, mild conditions | wikipedia.org |

The reduction of the oxime group provides a direct route to primary amines. Selective methods are crucial to ensure that the C=N bond is reduced without affecting the brominated thiophene (B33073) ring or causing cleavage of the N-O bond. A variety of reducing agents have been developed for this transformation.

Recent studies have shown that sodium borohydride (B1222165) (NaBH₄) in the presence of copper nanoparticles and charcoal is an efficient system for the reduction of oximes to their corresponding amines in high yields. researchgate.net This method is noted for its selectivity, even in the presence of other reducible functional groups like nitro groups. researchgate.net Another modern approach involves the use of hydrosilanes catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, which facilitates a reductive rearrangement to secondary amines at room temperature. researchgate.netrsc.org Traditional methods often rely on catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).

Applying these methods to 3-Thiophenecarboxaldehyde, 5-bromo-, oxime would yield (5-bromothiophen-3-yl)methanamine, a valuable primary amine intermediate for further synthetic elaboration.

Table 2: Selected Reagents for Oxime Reduction to Amines

| Reagent/System | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| NaBH₄ / Nano Cu / Charcoal | Ethanol | Reflux (70-80 °C) | Primary Amine | researchgate.net |

| Hydrosilanes / B(C₆F₅)₃ | Toluene | Room Temperature | Secondary Amine | researchgate.netrsc.org |

| Catalytic Hydrogenation (e.g., Pd/C) | Various | H₂ atmosphere | Primary Amine |

The oxidation of oximes is a less common transformation compared to rearrangement or reduction. The outcome of the reaction is highly dependent on the specific oxidant used and the structure of the oxime. Generally, strong oxidizing agents can lead to the cleavage of the C=N bond, regenerating the parent aldehyde, in this case, 5-bromo-3-thiophenecarboxaldehyde. This can be a useful deprotection strategy. Under different conditions, oxidation can potentially lead to the formation of nitrile oxides, which are valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. The oxidation of the thiophene ring itself, particularly at the sulfur atom to form S-oxides or S,S-dioxides, is a well-documented process but typically requires strong oxidizing agents like m-CPBA. nih.govresearchgate.netrsc.org Careful selection of reagents would be necessary to selectively oxidize the oxime moiety without affecting the sensitive thiophene ring.

The hydroxyl group of the oxime can be readily converted into ester or ether functionalities. Oxime ethers are typically synthesized by reacting the oxime with an appropriate alkyl or aryl halide in the presence of a base, such as potassium carbonate or potassium hydroxide. nih.gov Oxime esters can be prepared through the esterification of oximes with carboxylic acids, aldehydes, or N-hydroxyphthalimide (NHPI) esters, with modern methods utilizing visible-light photocatalysis for high efficiency under mild conditions. nih.govrsc.org

These derivatives are not merely protected forms of the oxime but are synthetically valuable intermediates. researchgate.net Oxime esters, in particular, have gained significant attention as precursors to iminyl radicals under photoredox or transition-metal catalysis. researchgate.netnsf.gov The weak N–O bond can be cleaved to generate highly reactive iminyl radicals, which can then participate in a variety of powerful bond-forming reactions, including C–H functionalization, cyclization, and cross-coupling reactions. nsf.gov This reactivity opens a pathway to complex nitrogen-containing molecules starting from this compound.

Reactivity of the Brominated Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system, but its reactivity is significantly modulated by the presence of the bromo and carboxaldehyde oxime substituents.

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic substitution on an unactivated aromatic ring is difficult. However, the reactivity of halothiophenes toward nucleophiles is considerably greater than that of corresponding benzene (B151609) compounds. uoanbar.edu.iq The presence of electron-withdrawing groups on the ring further facilitates SNAr reactions. In this compound, the carboxaldehyde oxime group at the 3-position acts as an electron-withdrawing group, activating the bromine atom at the 5-position for substitution by strong nucleophiles. This allows for the displacement of the bromide ion with various nucleophiles, such as alkoxides, amines, or thiolates, providing a powerful method for introducing new functional groups onto the thiophene core. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): Thiophene is more reactive than benzene towards electrophiles. uoanbar.edu.iq However, both the bromine atom and the carboxaldehyde oxime group are deactivating for electrophilic aromatic substitution. The directing effects of these substituents must be considered. Halogens are typically ortho-, para-directing, while the oxime group is meta-directing. In this molecule, the bromine at C5 would direct incoming electrophiles to the C4 position. The oxime group at C3 would also direct to the C5 position (already occupied) and the C4 position. Therefore, electrophilic substitution reactions, such as nitration, sulfonation, or further halogenation, are predicted to occur predominantly at the C4 position, which is the only available position activated by both substituents' directing effects. masterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The presence of a bromine atom on the thiophene ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The electron-rich nature of the thiophene ring and the carbon-bromine bond's susceptibility to oxidative addition by a palladium(0) catalyst are key to its reactivity. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds. researchgate.net In the case of 5-bromo-3-thiophenecarboxaldehyde oxime, the bromine at the C5 position can be readily coupled with various aryl or vinyl boronic acids or esters. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate or potassium phosphate. researchgate.netresearchgate.net This methodology allows for the synthesis of a diverse array of 5-aryl- or 5-vinyl-3-thiophenecarboxaldehyde oxime derivatives, which are valuable precursors for more complex molecules. researchgate.net

The Sonogashira coupling provides a direct route to connect a terminal alkyne to an aryl or vinyl halide. wikipedia.org The 5-bromo position of the thiophene oxime is an ideal site for this transformation. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (such as copper(I) iodide), and an amine base (like triethylamine (B128534) or diisopropylamine). researchgate.net This reaction facilitates the introduction of an alkynyl moiety, leading to the formation of 5-alkynyl-3-thiophenecarboxaldehyde oximes. These products are significant synthetic intermediates, for instance, in the construction of conjugated organic materials or complex natural products. wikipedia.orgresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical but chemically sound examples based on established methodologies for bromo-thiophenes.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Phenyl-3-thiophenecarboxaldehyde oxime |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-(Phenylethynyl)-3-thiophenecarboxaldehyde oxime |

| Suzuki-Miyaura | 2-Furylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Toluene/H₂O | 5-(Furan-2-yl)-3-thiophenecarboxaldehyde oxime |

Radical Reaction Pathways Involving Thiophene Oxime Derivatives

The oxime functionality, especially when part of a conjugated system like a thiophene ring, is amenable to participating in radical reactions. These pathways offer alternative and powerful methods for molecular construction, often proceeding under mild conditions. nih.govdntb.gov.ua

Conjugated oxime ethers are known to undergo domino radical reactions, which involve a cascade of bond-forming events initiated by a single radical addition. dntb.gov.uanih.gov A radical, often generated from an initiator like triethylborane, can add to the C=N double bond of the oxime. libretexts.org This initial addition generates a new radical intermediate which can then participate in subsequent reactions. libretexts.org

In the context of thiophene oxime derivatives, a thiyl radical, for example, could add to the conjugated system, initiating a sequence that might involve cyclization, ring-opening, or further intermolecular reactions. nih.gov These domino sequences are highly efficient, allowing for the rapid construction of complex molecular scaffolds from simple precursors in a single operation. nih.gov For instance, a radical addition could be followed by an aldol-type reaction or a cyclization cascade, leading to the formation of intricate polycyclic structures. nih.govnih.gov

The mechanism of radical reactions involving oximes typically begins with an initiation step, where a radical species is generated, often through the homolytic cleavage of a weak bond using heat or light. youtube.com For oximes, the unpaired electron in the resulting iminoxyl radical is delocalized between the nitrogen and oxygen atoms. nih.gov

The core of the process involves propagation steps. youtube.com There are two primary intramolecular pathways for oxime radicals:

Hydrogen Atom Abstraction (HAT): The oxime radical can abstract a hydrogen atom from another part of the molecule, typically in a 1,5-fashion, to generate a more stable carbon-centered radical. This new radical can then undergo cyclization. beilstein-journals.org

Addition to a C=C Double Bond: The iminoxyl radical can add directly to a nearby carbon-carbon double bond. nih.govbeilstein-journals.org This process, known as a 5-exo-trig cyclization, is a common and efficient way to form five-membered rings, such as isoxazolines. nih.gov

The stability of the intermediate radical is a crucial factor in these mechanisms; the presence of the imino group can help stabilize an adjacent radical center. nih.gov The reaction concludes with a termination step, where two radicals combine to form a stable, non-radical product. youtube.com The specific pathway taken depends on the substrate's structure and the reaction conditions employed. nih.gov

Table 2: Mechanistic Steps in a Hypothetical Radical Domino Reaction

| Step | Process | Description |

|---|---|---|

| 1. Initiation | Radical Generation | A thiyl radical (RS•) is generated from a thiol precursor using an initiator (e.g., Et₃B/O₂). |

| 2. Propagation | Radical Addition | The thiyl radical adds to the thiophene ring of the 5-bromo-3-thiophenecarboxaldehyde oxime derivative. |

| 3. Propagation | Intramolecular Cyclization | The resulting carbon-centered radical undergoes a 5-exo-trig cyclization onto the oxime's C=N bond. |

| 4. Propagation | Radical Trapping | The newly formed nitrogen-centered radical is trapped by another molecule or reagent in the mixture. |

Role as a Key Synthetic Intermediate and Building Block

This compound is a valuable bifunctional building block. The bromine atom serves as a handle for introducing molecular complexity via cross-coupling reactions, while the oxime group offers a gateway to various nitrogen-containing functionalities and heterocyclic systems.

The strategic combination of reactivity at both the bromo and oxime positions enables the synthesis of diverse heterocyclic structures. For example, the product of a Suzuki-Miyaura or Sonogashira coupling can be designed to contain a functional group that subsequently reacts with the oxime moiety in an intramolecular fashion.

Furthermore, the oxime group itself is a direct precursor to various heterocycles. Intramolecular radical cyclizations, as discussed previously, can convert unsaturated thiophene oxime derivatives into fused isoxazoline (B3343090) systems. nih.govbeilstein-journals.org The oxime can also be involved in metal-mediated reactions that lead to the formation of pyrrole (B145914) rings or other nitrogen-containing heterocycles. acs.org The versatility of both the bromo-thiophene core and the oxime functional group makes this compound a powerful intermediate for constructing novel and potentially biologically active heterocyclic frameworks. researchgate.net

Applications in Schiff Base Chemistry and Ligand Synthesis

The compound this compound serves as a significant building block in the realm of coordination chemistry, primarily due to its inherent structural features that are conducive to forming stable metal complexes. Its utility in ligand synthesis is rooted in the versatile reactivity of its functional groups: the thiophene ring, the bromo substituent, and particularly the oxime moiety.

The oxime group (—CH=N—OH) is a class of imine, containing the azomethine functional group that is characteristic of Schiff bases. sapub.orgekb.eg This makes the compound a Schiff base analogue and a potent chelating agent. The nitrogen atom of the oxime is a Lewis base, readily donating its lone pair of electrons to a metal center. Furthermore, upon deprotonation, the oxygen atom can also coordinate, allowing the oxime to act as a bidentate ligand, forming a stable chelate ring with the metal ion.

The synthesis of ligands like this compound typically involves the condensation reaction of the corresponding aldehyde, 5-bromo-3-thiophenecarboxaldehyde, with hydroxylamine (B1172632). Once synthesized, this oxime ligand can be reacted with various transition metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent to yield coordination complexes. The thiophene ring itself can participate in coordination through its sulfur atom, potentially leading to polydentate coordination behavior and the formation of polynuclear complexes.

The broader field of thiophene-derived Schiff bases has been extensively explored for the synthesis of ligands and their subsequent metal complexes. These complexes are of significant interest due to their diverse applications, including in catalysis and as antimicrobial agents. tijer.orgnih.gov The electronic properties of the thiophene ring, modified by substituents like the bromo group in this case, influence the stability and reactivity of the resulting metal complexes. Research on analogous thiophene-based Schiff bases provides insight into the potential of this compound in forming novel coordination compounds.

For instance, Schiff bases derived from the condensation of other thiophenecarboxaldehydes with various primary amines have been successfully used to synthesize complexes with metals such as copper(II), zinc(II), cadmium(II), cobalt(II), and nickel(II). nih.govresearchgate.netresearchgate.net These studies demonstrate that the thiophene moiety is a robust platform for creating ligands that can stabilize a wide range of metal ions in different coordination geometries.

The table below details research findings on Schiff bases derived from similar thiophene aldehydes, illustrating the typical reactants, resulting metal complexes, and observed coordination geometries. This provides a framework for understanding the expected reactivity and coordination behavior of this compound.

| Thiophene Aldehyde Precursor | Amine/Reactant | Resulting Schiff Base Ligand | Metal Ion(s) | Resulting Complex & Geometry | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | N,N-diethylethane-1,2-diamine | (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) | Zn(II) | [Zn(DE)Cl2] (Distorted Tetrahedral) | nih.gov |

| Thiophene-2-carboxaldehyde | N,N-diethylethane-1,2-diamine | (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) | Cd(II) | [Cd(DE)Br2] (Distorted Tetrahedral) | nih.gov |

| 5-bromo-2-thiophene carboxaldehyde | 2-aminothiophenol | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | Not specified in abstract | Synthesized and characterized for biological activity | researchgate.net |

| 2-thiophene carboxaldehyde | 2-aminobenzoic acid | Schiff base of 2-thiophene carboxaldehyde and 2-aminobenzoic acid | Co(II), Ni(II) | Studied for antibacterial activity | tijer.org |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published single-crystal X-ray diffraction data for 3-Thiophenecarboxaldehyde (B150965), 5-bromo-, oxime could be located. Such a study would be essential to confirm its molecular geometry, intermolecular interactions, and solid-state packing.

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would unequivocally establish the geometry of the bromothiophene ring and the oxime substituent. Key parameters, such as the C-S, C-C, C-Br, C=N, and N-O bond lengths, would offer insights into the electronic properties of the molecule.

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by the intermolecular forces. Understanding these motifs is crucial for predicting material properties. Additionally, the possibility of polymorphism—the ability of a compound to crystallize in more than one form—could only be investigated through comprehensive crystallographic screening, for which no data is currently available.

Oximes exhibit geometric isomerism (E/Z) about the C=N double bond. While the compound is commonly named as the (E)-isomer in chemical catalogs, single-crystal X-ray diffraction would provide the unambiguous experimental proof of this configuration in the solid state. nih.gov This analysis would definitively show the spatial relationship between the thiophene (B33073) ring, the oxime hydrogen, and the hydroxyl group.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming the structure of a molecule, particularly in solution.

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. A full NMR analysis, including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY and HSQC, would be required to assign all proton and carbon signals and confirm the connectivity of the molecule. To date, a peer-reviewed publication containing the assigned ¹H and ¹³C NMR spectral data for 3-Thiophenecarboxaldehyde, 5-bromo-, oxime could not be identified.

For a complete characterization, the following data would typically be presented:

Table 1: Expected ¹H NMR Data This table would list the chemical shift (δ) in ppm, multiplicity (e.g., s, d, t, m), coupling constants (J) in Hz, and integration for each unique proton in the molecule.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | Variable | s (broad) | - |

| CH=N | ~8.0-8.5 | s | - |

| Thiophene H | ~7.0-8.0 | d | ~1-2 |

| Thiophene H | ~7.0-8.0 | d | ~1-2 |

Note: This table is predictive and not based on published experimental data.

Table 2: Expected ¹³C NMR Data This table would show the chemical shifts for each carbon atom in the structure.

| Carbon | Expected Chemical Shift (ppm) |

| C=N | ~140-150 |

| C-Br | ~110-120 |

| Thiophene C | ~120-140 |

| Thiophene C | ~120-140 |

| Thiophene C-CH=N | ~130-140 |

Note: This table is predictive and not based on published experimental data.

Without access to primary research data, a detailed and scientifically validated discussion of the structural and spectroscopic properties of this compound remains speculative.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For "this compound," the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its thiophene ring, oxime group, and carbon-bromine bond.

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in the oxime moiety.

C-H Stretching (Aromatic): Absorption bands for the C-H stretching of the thiophene ring are anticipated around 3100-3000 cm⁻¹.

C=N Stretching (Oxime): A sharp peak, indicative of the carbon-nitrogen double bond in the oxime group, is expected to appear in the range of 1620-1680 cm⁻¹.

C=C Stretching (Thiophene Ring): Vibrations associated with the carbon-carbon double bonds within the thiophene ring would likely result in peaks between 1400 and 1500 cm⁻¹.

N-O Stretching: The nitrogen-oxygen single bond in the oxime group typically shows an absorption band in the 930-960 cm⁻¹ region.

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is expected to be observed in the 600-800 cm⁻¹ range.

C-Br Stretching: A characteristic absorption band for the carbon-bromine bond is expected to be present in the lower frequency region, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Oxime) | Stretching | 3200-3600 (broad) |

| C-H (Thiophene) | Stretching | 3100-3000 |

| C=N (Oxime) | Stretching | 1620-1680 |

| C=C (Thiophene) | Stretching | 1400-1500 |

| N-O (Oxime) | Stretching | 930-960 |

| C-S (Thiophene) | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, offering insights into its conjugation system. The UV-Vis spectrum of "this compound" is expected to be influenced by the π-electron system of the thiophene ring, extended by the oxime group.

The thiophene ring itself typically exhibits strong absorption bands in the UV region. The presence of the carboxaldehyde oxime group at the 3-position and the bromine atom at the 5-position will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. This is due to the extension of the conjugated system and the influence of the substituents on the electronic energy levels.

Based on studies of similar thiophene derivatives, one would anticipate absorption maxima (λmax) in the range of 250-350 nm. These absorptions are generally attributed to π → π* transitions within the conjugated system. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250-350 | Thiophene ring and oxime group |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For "this compound," with a molecular formula of C₅H₄BrNOS, the expected monoisotopic mass is approximately 204.9197 g/mol . nih.gov

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the following key pathways:

Loss of functional groups: Cleavage of the N-O bond in the oxime, leading to the loss of an ·OH radical (M-17).

Ring fragmentation: The thiophene ring can undergo cleavage, leading to the loss of fragments such as ·CHS or ·C₂H₂S.

Loss of bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (M-79/81).

Analysis of the mass spectrum of the related compound 5-bromo-2-thiophenecarboxaldehyde shows significant peaks corresponding to the molecular ion and fragments resulting from the loss of bromine and the formyl group. nist.gov A similar fragmentation behavior would be anticipated for the target oxime.

| Ion | Description | Expected m/z |

|---|---|---|

| [C₅H₄BrNOS]⁺ | Molecular Ion | ~205 / 207 |

| [C₅H₃BrNOS]⁺ | Loss of H | ~204 / 206 |

| [C₅H₄NOS]⁺ | Loss of Br | ~126 |

| [C₅H₃BrS]⁺ | Loss of NO | ~174 / 176 |

Circular Dichroism (CD) Spectroscopy for Chiral Properties (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable, the molecule must be chiral, meaning it is non-superimposable on its mirror image.

In the case of "this compound," the molecule itself does not possess a stereocenter and is achiral. Therefore, it would not exhibit a CD spectrum. However, if the molecule were to be incorporated into a chiral environment or if it were to form chiral aggregates, then CD spectroscopy could become a relevant analytical tool. There is research on chiral polythiophenes where chirality is introduced through chiral side chains, but this is not directly applicable to the isolated molecule . rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for determining the thermal stability, decomposition pathways, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is valuable for determining the thermal stability of "this compound."

While specific TGA data for this compound is not available, studies on other thiophene derivatives indicate that they generally possess good thermal stability. The TGA thermogram for "this compound" would be expected to show a stable baseline up to a certain temperature, after which a significant weight loss would occur, indicating the onset of thermal decomposition. The decomposition profile may occur in single or multiple steps, corresponding to the loss of different fragments of the molecule. The presence of the bromine atom might influence the decomposition temperature and pathway.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Properties

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions.

A DSC thermogram for "this compound" would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide information about the purity and crystalline nature of the compound. Other exothermic or endothermic events could indicate decomposition or other phase changes. For many organic compounds, including thiophene derivatives, sharp endothermic peaks are observed, which are indicative of a crystalline solid melting.

| Analysis Technique | Property Measured | Expected Observation |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Onset of decomposition, thermal stability range |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point (endothermic peak), other phase transitions |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the intrinsic properties of 5-bromo-3-thiophenecarboxaldehyde oxime. By calculating the electron density of the molecule, DFT can accurately predict a range of molecular characteristics.

Geometrical Optimization and Electronic Structure Elucidation

The initial step in computational analysis involves the geometrical optimization of the 5-bromo-3-thiophenecarboxaldehyde oxime structure. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Calculations are often performed using a functional such as B3LYP combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be elucidated. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations also help in understanding the charge distribution and delocalization within the molecule, which are influenced by the thiophene (B33073) ring, the bromine atom, and the oxime group.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene Derivative (Note: This table is illustrative of the type of data obtained from DFT calculations and does not represent actual calculated values for 5-bromo-3-thiophenecarboxaldehyde oxime.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-O | ~1.41 Å |

| Bond Length | C-Br | ~1.87 Å |

| Bond Angle | C-C=N | ~121° |

| Dihedral Angle | C-C-C=N | ~180° |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. scielo.org.za These theoretical spectra aid in the assignment of experimental peaks to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of 5-bromo-3-thiophenecarboxaldehyde oxime can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes, such as the C=N stretching of the oxime, C-H stretching of the thiophene ring, and C-Br stretching. These predicted frequencies are often scaled to better match experimental values. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as maximum absorption wavelengths (λmax), provide insight into the electronic transitions, such as π→π* and n→π*, which are characteristic of the molecule's chromophores.

Table 2: Representative Predicted Spectroscopic Data (Note: This table illustrates the type of spectroscopic data predicted by DFT and is not specific to 5-bromo-3-thiophenecarboxaldehyde oxime.)

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C=N Chemical Shift | ~150 ppm |

| IR | C=N Stretching Frequency | ~1650 cm⁻¹ |

| UV-Vis | λmax | ~280 nm |

Exploration of Conformational Spaces and Tautomeric Equilibria

The oxime functional group in 5-bromo-3-thiophenecarboxaldehyde oxime can exist in different conformations, primarily the (E) and (Z) isomers with respect to the C=N double bond. DFT calculations can be used to determine the relative energies of these conformers, thereby predicting the most stable isomer. The investigation of the potential energy surface helps to understand the rotational barriers around single bonds, for instance, the bond connecting the thiophene ring to the oxime group.

Furthermore, oximes can exhibit tautomerism. Computational studies can explore the relative stabilities of different tautomeric forms, such as the nitrone tautomer, by calculating their ground-state energies. This provides insight into the potential for tautomeric equilibria in different environments.

Molecular Modeling and Dynamic Simulations

Beyond the properties of the isolated molecule, computational methods can predict its behavior in a biological context.

Molecular Docking Studies for Ligand-Target Interaction Prediction (in vitro biological systems)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme or protein. nih.gov For 5-bromo-3-thiophenecarboxaldehyde oxime, docking studies can be performed against various biological targets to hypothesize its potential pharmacological activity. nih.gov The process involves placing the 3D structure of the molecule into the active site of a target protein and calculating the binding affinity, often expressed as a binding energy or docking score. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target. nih.gov Such insights are crucial for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogs.

Conformational Analysis and Molecular Flexibility Assessments

While DFT provides information on static structures, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of 5-bromo-3-thiophenecarboxaldehyde oxime over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and flexibility. This is particularly important when the molecule is bound to a biological target, as it can reveal how the ligand adapts its conformation within the binding site. Assessing the molecular flexibility helps in understanding the entropic contributions to binding and provides a more realistic picture of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics studies are pivotal in modern drug design, enabling the prediction of a compound's biological activity based on its physicochemical properties. These computational methods are instrumental in identifying promising drug candidates and optimizing their structures for enhanced efficacy and safety.

Development of Descriptors for In Vitro Biological Activity Prediction

The prediction of in vitro biological activity through QSAR modeling relies on the development of relevant molecular descriptors. For thiophene derivatives, a variety of descriptors have been employed to correlate their structural features with biological activities. These descriptors can be categorized into several groups:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties.

In studies of thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1), a combination of 0D and 3D molecular descriptors has been successfully used to model their inhibitory activity (pIC50). nih.gov Such models have demonstrated the ability to distinguish between compounds with high and low activity. nih.gov Similarly, QSAR models for sulfur-containing shikonin (B1681659) oxime derivatives have utilized descriptors related to lipophilicity, surface area, and volume to accurately predict cytotoxic activity against various cancer cell lines. nih.gov

While specific descriptors for 5-bromo-3-thiophenecarboxaldehyde oxime have not been developed, based on studies of related compounds, a hypothetical QSAR model could include the descriptors shown in the table below.

| Descriptor Type | Potential Descriptor for 5-bromo-3-thiophenecarboxaldehyde oxime | Predicted Influence on Biological Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in target proteins. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, affecting membrane permeability. |

| Steric | Molecular Volume | Determines the fit within a biological target's binding site. |

This table is illustrative and based on general principles of QSAR applied to thiophene derivatives.

Derivation of Structure-Activity Relationship (SAR) Principles for Molecular Design

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For thiophene derivatives, several SAR principles have been elucidated. The thiophene ring itself is often considered a bio-isosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

The nature and position of substituents on the thiophene ring play a crucial role in determining the biological activity. For instance, in a series of 3-halobenzo[b]thiophenes, the presence of bromo and chloro substituents was found to be important for their antibacterial and antifungal activities. mdpi.com The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.gov

For 5-bromo-3-thiophenecarboxaldehyde oxime, the following structural features are likely to be critical for its biological activity:

The Thiophene Ring: The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

The Bromo Substituent: The bromine atom at the 5-position is expected to increase the lipophilicity of the molecule and could be involved in halogen bonding with the target protein.

The Oxime Group: The oxime functional group at the 3-position can act as a hydrogen bond donor and acceptor, contributing to the binding affinity.

In Silico Pharmacokinetic Profiling: Cell Membrane Permeability and Intestinal Absorption Predictions

In silico pharmacokinetic profiling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is a critical step in the early stages of drug discovery. These computational models predict how a drug candidate will behave in the body.

For various thiophene derivatives, in silico ADME predictions have shown promising results. For example, studies on halogenated benzo[b]thiophene derivatives predicted high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. mdpi.com Similarly, thiophene-bearing pyrimidine (B1678525) derivatives were predicted to have sufficient absorption, distribution, and excretion parameters relevant to bioavailability. pnrjournal.com

While a specific in silico pharmacokinetic profile for 5-bromo-3-thiophenecarboxaldehyde oxime is not available, predictions can be made based on its structural features and data from related compounds. The presence of the thiophene ring and the bromo substituent suggests a moderate level of lipophilicity, which is generally favorable for cell membrane permeability and intestinal absorption.

The following table provides hypothetical in silico pharmacokinetic predictions for 5-bromo-3-thiophenecarboxaldehyde oxime based on general trends observed for similar thiophene derivatives.

| Pharmacokinetic Parameter | Predicted Property for 5-bromo-3-thiophenecarboxaldehyde oxime | Rationale |

| Cell Membrane Permeability | Moderate to High | The lipophilic nature of the bromo-thiophene core is expected to facilitate passive diffusion across cell membranes. |

| Intestinal Absorption | High | Compounds with good membrane permeability often exhibit high intestinal absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Possible | The ability to cross the BBB would depend on a balance of lipophilicity and molecular size. |

This table is illustrative and based on general principles of in silico ADME prediction applied to thiophene derivatives.

Academic Research Applications of 3 Thiophenecarboxaldehyde, 5 Bromo , Oxime and Its Derivatives

Advanced Organic Synthesis and Methodology Development

The unique structural attributes of 3-Thiophenecarboxaldehyde (B150965), 5-bromo-, oxime make it a versatile substrate for the development of new synthetic strategies and the construction of complex molecular architectures.

Design and Synthesis of Novel Heterocyclic Systems with Thiophene (B33073) Oxime Core

The functional groups present in 3-Thiophenecarboxaldehyde, 5-bromo-, oxime—the thiophene ring, the bromine atom, and the oxime moiety—offer multiple reaction sites for constructing novel heterocyclic systems. Oximes are known precursors for the synthesis of a wide array of nitrogen-containing heterocycles. clockss.org For instance, the oxime group can undergo cyclization reactions to form isoxazoles, isoxazolines, and other related five-membered rings. clockss.org

Furthermore, the bromine atom on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of diverse substituents at the 5-position of the thiophene ring, paving the way for the synthesis of a library of thiophene-containing heterocycles. The synthesis of thiophene-fused heterocyclic organosulfur systems, such as thieno[3,2-b]indoles, has garnered significant attention due to their broad spectrum of biological activities. nih.gov While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the established reactivity of brominated thiophenes and oximes suggests its high potential as a starting material for such complex heterocyclic systems. nih.gov

A general strategy could involve the initial modification of the oxime moiety, followed by a cross-coupling reaction to build the core heterocyclic structure. Alternatively, the cross-coupling reaction could be performed first to introduce a desired functionality, which then participates in a subsequent cyclization reaction involving the oxime group. The versatility of oxime chemistry allows for their transformation into nitriles, amides (via Beckmann rearrangement), or their use in cycloaddition reactions, further expanding the scope of accessible heterocyclic systems. nsf.gov

Exploration as Precursors for Polymer Monomers and Functional Materials Development

Thiophene-containing polymers are a significant class of conducting and semiconducting materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene unit in this compound makes it a potential candidate as a monomer precursor for the synthesis of functional polymers.

The bromine atom provides a handle for polymerization through cross-coupling reactions. For example, polythiophenes can be synthesized via Kumada, Stille, or Suzuki polycondensation reactions of di-halogenated thiophene monomers. While this compound is a mono-brominated compound, it could be derivatized to a di-functional monomer suitable for polymerization.

Moreover, the oxime functionality can be leveraged to introduce specific properties into the resulting polymer. For instance, the oxime group could be converted to other functional groups post-polymerization to tune the material's electronic or physical properties. The development of materials from thiophene-fused heterocyclic systems for applications in photosensitive and photovoltaic devices is an active area of research. nih.gov The incorporation of the thiophene oxime core could lead to novel materials with unique photophysical properties.

Development of New Synthetic Routes Utilizing Oxime Chemistry

The oxime functional group is a versatile platform for a multitude of chemical transformations, and this compound serves as an excellent substrate for exploring and developing new synthetic methodologies. nsf.gov The reactivity of oximes allows for their conversion into amines, nitriles, and amides, making them valuable synthetic intermediates. researchgate.net

Recent advancements in photoredox catalysis have opened new avenues for oxime functionalization. For instance, visible-light-mediated reactions have been developed for the synthesis of oxime esters. rsc.org Such methodologies could be applied to this compound to generate novel derivatives. The fragmentation of the N–O bond in oximes can generate iminyl radicals, which are highly reactive intermediates that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.gov This reactivity can be harnessed to develop novel cyclization and functionalization strategies.

The development of catalytic methods for oxime transformations is a key area of research. For example, transition metal catalysts can be employed for the reduction of oximes to amines or for their rearrangement to amides. nsf.gov The presence of the thiophene ring and the bromine atom in this compound may influence the reactivity and selectivity of these catalytic processes, leading to new and interesting synthetic outcomes.

Investigation as Photoinitiators in Photochemical Transformations

Oxime esters have emerged as a promising class of Type I photoinitiators for free radical polymerization. researchgate.net Upon exposure to light, the relatively weak N–O bond in the oxime ester undergoes homolytic cleavage to generate an iminyl radical and a carboxyl radical. The carboxyl radical can then decarboxylate to produce a highly reactive carbon-centered radical, which initiates the polymerization process. researchgate.net

Derivatives of this compound, specifically its oxime esters, are potential candidates for novel photoinitiators. The thiophene moiety can act as a chromophore, influencing the light absorption properties of the molecule. Phenylthioether thiophene-based oxime esters have been synthesized and shown to be effective photoinitiators under LED irradiation. researchgate.net This suggests that by appropriate modification of the oxime group in this compound to an oxime ester, novel photoinitiators with tailored absorption characteristics and initiation efficiencies could be developed. The presence of the bromine atom could also be exploited to further tune the electronic properties of the molecule and its performance as a photoinitiator.

Exploration in Medicinal Chemistry Research (Emphasis on In Vitro Mechanistic Studies)

Thiophene-containing compounds are prevalent in medicinal chemistry and are found in numerous approved drugs. researchgate.net The thiophene ring is considered a privileged scaffold due to its ability to engage in various biological interactions. The incorporation of an oxime functionality into a thiophene core, as seen in this compound, provides a platform for the design of novel therapeutic agents.

In Vitro Biological Activity Assessment

Derivatives of this compound are promising candidates for in vitro biological evaluation against a range of therapeutic targets. The introduction of an oxime group has been shown to enhance the biological activity of various natural and synthetic compounds. nih.gov

Antimicrobial Activity: Thiophene derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.govresearchgate.netnih.govpensoft.net Specifically, O-substituted thiophene oxime carbamates have demonstrated activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Chaetomium globosum. scienceopen.com This provides a strong rationale for synthesizing and screening a library of carbamoyl (B1232498) oxime derivatives of this compound for their antimicrobial properties. In vitro assays such as the determination of minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would be crucial in assessing their potential. Mechanistic studies could involve investigating their effects on bacterial cell wall synthesis, protein synthesis, or DNA replication.

Anticancer Activity: The oxime functional group is present in several compounds with demonstrated anticancer activity. nih.gov Thiophene-containing heterocycles have also been investigated as anticancer agents. For example, certain thiophene derivatives have been shown to inhibit protein tyrosine phosphatase 4A3 (PTP4A3), an attractive target in cancer therapy. Derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines using assays like the MTT assay. researchgate.net Mechanistic studies could explore their potential to induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways implicated in cancer. For instance, oximes have been shown to inhibit kinases such as FMS-like tyrosine kinase-3 (FLT3), which is a target in acute myeloid leukemia. nih.gov

Below is a table summarizing the potential biological activities of derivatives of this compound based on the activities of related compounds.

| Derivative Class | Potential Biological Activity | Rationale / Related Compounds |

| O-substituted carbamoyl oximes | Antibacterial, Antifungal | O-substituted thiophene oxime carbamates are active against S. aureus and C. globosum. scienceopen.com |